Product packaging for Diethazine(Cat. No.:CAS No. 60-91-3)

Diethazine

Cat. No.: B1201909
CAS No.: 60-91-3
M. Wt: 298.4 g/mol
InChI Key: LURMIKVZJSMXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethazine, with the CAS Registry Number 60-91-3, is an organic compound classified as a phenothiazine derivative. Its molecular formula is C18H22N2S, and it has a molecular weight of 298.45 g/mol . The compound is also known by several synonyms, including 10-(2-(Diethylamino)ethyl)phenothiazine and Eazamine . A key research application of this compound is in analytical chemistry, where its hydrochloride salt form is utilized as a complexing agent for the spectrophotometric determination of precious metals. It forms a yellowish-green complex with Platinum(IV), allowing for quantification with high molar absorptivity . The reagent has also been applied in methods for the rapid spectrophotometric determination of Ruthenium . As a member of the phenothiazine family, a class of compounds known for a wide range of biological activities, its core structure is of interest in medicinal chemistry research . Toxicological data from animal studies indicate that this compound has an intravenous LD50 of 28.5 mg/kg in rats . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2S B1201909 Diethazine CAS No. 60-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-phenothiazin-10-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURMIKVZJSMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

341-70-8 (mono-hydrochloride)
Record name Diethazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913
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DSSTOX Substance ID

DTXSID40208700
Record name Diethazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-91-3
Record name Diethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethazine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethazine
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Record name DIETHAZINE
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Synthetic Methodologies and Chemical Derivatization of Diethazine

Classical Synthetic Pathways for Diethazine

The synthesis of this compound hydrochloride typically involves reactions of phenothiazine (B1677639) derivatives with specific amines or other reagents to form the desired thiazine (B8601807) structure smolecule.com.

Condensation reactions are a common approach in the synthesis of this compound, involving phenothiazine and appropriate amines under controlled conditions smolecule.com. Phenothiazine itself is a parent substance characterized by two six-carbon rings joined by a sulfur atom on one side and a nitrogen atom on the other, with side chains in phenothiazine derivatives typically attached to the nitrogen inhn.org. For instance, the general synthesis of 1,3-thiazines can involve the condensation of chalcone (B49325) with thiourea (B124793) orientjchem.org. While specific detailed pathways for this compound are not extensively detailed in the provided snippets, the general principle of condensation, where two molecules combine to form a larger molecule, often with the loss of a small molecule like water, is a fundamental step in building complex heterocyclic systems like phenothiazines smolecule.comgoogle.comrsc.org.

Reduction processes are also utilized to achieve desired chemical transformations in the synthesis of this compound smolecule.com. Although specific examples of reduction steps directly in this compound synthesis are not provided, reduction reactions are crucial in organic synthesis for converting various functional groups. For instance, the oxidation of this compound hydrochloride in acidic media leads to the formation of colored products, implying that reduction could reverse such oxidation or be involved in earlier precursor steps smolecule.com.

Research on Advanced Synthetic Approaches for this compound Analogues and Related Phenothiazine Structures

Research continues into advanced synthetic methodologies for phenothiazine analogues, aiming to broaden their applications and improve synthetic efficiency researchgate.netnih.gov.

Novel catalytic strategies have emerged as a significant area of research in phenothiazine synthesis. These strategies aim to overcome limitations of traditional methods, such as transition-metal-catalyzed cross-coupling of aryl halides with phenothiazines rsc.org. For example, organocatalytic approaches, including Brønsted acid-catalyzed C–H amination of arenes, have been developed to access N-aryl phenothiazine scaffolds rsc.org. Furthermore, phenothiazine derivatives are being explored as effective photoredox catalysts for various synthetic transformations, including radical dehalogenations and nucleophilic alkoxylations of alkyl olefins beilstein-journals.orgrsc.org. Studies have shown that N-phenylphenothiazine derivatives can be synthesized as potential photoredox catalysts, with their electron-donating and electron-withdrawing substituents modulating their absorbance and electrochemical characteristics beilstein-journals.org. Extended phenothiazines with increased conjugation have demonstrated stronger absorption in the visible light region and improved catalytic performance rsc.org. Various catalysts, including SO₄²⁻/MCM-41, urea, THAM, Fe₃O₄@SiO₂@TiO₂, manganese Schiff base@MWCNTs, NH₄, and fructose, have been employed in the synthesis of phenothiazine compounds via one-pot multicomponent reactions researchgate.net.

While direct information on stereochemical considerations specifically for this compound derivative synthesis is limited in the provided search results, the broader field of synthesizing complex molecules, including drug discovery, increasingly emphasizes stereocontrol mdpi.comnih.gov. The synthesis of natural product analogues and other drug candidates often involves carefully designed synthetic strategies to achieve specific stereoisomers, as stereochemistry can profoundly impact biological activity nih.govrsc.orgmdpi.com. The development of novel protocols for unusual bond junctions and modular synthetic approaches allows for the versatile access to carefully designed analogs with controlled stereochemistry nih.gov.

Exploration of this compound Chemical Modifications and Derivatives for Research Purposes

This compound and its derivatives are subject to various chemical modifications for research purposes, particularly to understand their interactions and potential new applications. This compound can form complexes with metal ions such as uranium(VI) and ruthenium(III), which is crucial for its use as an indicator in titrimetric analyses smolecule.com. The oxidation of this compound hydrochloride in acidic media produces colored products, which can be used for analytical purposes smolecule.com. Furthermore, studies have investigated the effect of surfactants and ionic strength on the dissociation of hydrochlorides of phenothiazine derivatives, including this compound, revealing that different surfactants can either increase or decrease the pKa value researchgate.net. These studies contribute to understanding the physicochemical behavior of this compound in various environments and its potential for analytical applications or formulation development researchgate.net.

Advanced Molecular and Structural Investigations of Diethazine

High-Resolution Spectroscopic Research of Diethazine

High-resolution spectroscopic techniques are indispensable tools for the detailed characterization of chemical compounds like this compound, offering insights into their molecular structure, bonding, and electronic configurations.

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational and electronic structure of organic molecules. For phenothiazine (B1677639) derivatives, including this compound, NMR spectroscopy, particularly ¹³C NMR, has been employed to characterize their structures researchgate.netljmu.ac.uk. Studies on related phenothiazine compounds have utilized theoretical NMR spectral analysis, demonstrating good agreement with experimental data, which is crucial for confirming proposed structures and understanding molecular environments researchgate.net. Such studies are vital for understanding the precise arrangement of atoms in space and the distribution of electrons within the this compound molecule, contributing to a deeper understanding of its properties.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Structural Confirmation

Mass Spectrometry (MS) plays a critical role in the structural confirmation and fragmentation analysis of chemical compounds. For this compound, its molecular formula is C₁₈H₂₂N₂S, and its molecular weight is approximately 298.446 g/mol nih.govuni.lunist.gov. The NIST WebBook provides mass spectrum data for this compound, specifically through electron ionization nist.gov. Furthermore, predicted collision cross section (CCS) values for various this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been reported, aiding in its identification and characterization in complex mixtures uni.lu. High-resolution MS/MS spectral libraries are also available for accurate compound detection and identification, which would be applicable to this compound sciex.comcore.ac.uk. The fragmentation patterns observed in mass spectrometry provide crucial information about the connectivity of atoms within the molecule, confirming its structural integrity and identifying potential degradation pathways or impurities researchgate.netljmu.ac.ukwdh.ac.id.

Table 1: this compound Molecular and Predicted Mass Spectrometry Data

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂S nih.govuni.lunist.gov
Molecular Weight298.45 g/mol ebi.ac.uk
Monoisotopic Mass298.15036 Da uni.lu
Predicted Adduct[M+H]⁺ uni.lu
Predicted CCS (Ų)167.6 ([M+H]⁺) uni.lu
Predicted Adduct[M+Na]⁺ uni.lu
Predicted CCS (Ų)174.2 ([M+Na]⁺) uni.lu
Predicted Adduct[M-H]⁻ uni.lu
Predicted CCS (Ų)171.9 ([M-H]⁻) uni.lu

Vibrational and Electronic Spectroscopy (IR, UV/Vis) for Molecular Characterization

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, and electronic spectroscopy, including Ultraviolet/Visible (UV/Vis) spectroscopy, are fundamental for characterizing the molecular vibrations and electronic transitions within a compound. For this compound, both IR and UV/Vis spectra are available nist.gov. Studies on psychotropic drugs, including phenothiazines, have shown that their main absorption bands are observable in UV/Vis spectra ijpsonline.comnih.govsemanticscholar.orgresearchgate.net. In IR spectroscopy, significant changes, particularly wide bands characteristic of the ≡NH⁺ group, have been observed in the 2300-3700 cm⁻¹ region for phenothiazines, with shifts towards higher frequencies in the spectra of their compounds ijpsonline.comnih.govsemanticscholar.org. These spectroscopic fingerprints provide valuable information about the functional groups present in this compound and its electronic structure, which is crucial for understanding its chemical behavior and interactions.

Theoretical and Computational Structural Elucidation of this compound

Theoretical and computational methods complement experimental spectroscopic techniques by providing a deeper understanding of molecular properties at an atomic and electronic level, and by predicting behavior that may be difficult to observe experimentally.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the electronic properties and predict the reactivity of molecules. For phenothiazine derivatives, DFT calculations have been employed to study molecular structures, optoelectronic properties, and to describe pharmacodynamics by relating biological activity to chemical reactivity indices such as chemical hardness and first ionization energy researchgate.netresearchgate.netmdma.chwdh.ac.idnih.gov. These calculations can provide precise information regarding the nuclear status (position) and electronic distribution of a molecule wdh.ac.iduogqueensmcf.com. For this compound, such calculations can reveal insights into its frontier molecular orbitals (HOMO-LUMO), charge transfer characteristics, and potential reaction sites, which are critical for understanding its chemical behavior and stability researchgate.net.

Molecular Dynamics Simulations for Conformational Dynamics Research

Molecular Dynamics (MD) simulations are powerful computational tools for researching the conformational dynamics of molecules. These simulations allow for the study of interactions within enzyme-ligand complexes and the exploration of a large number of conformations in a natural environment ubbcluj.ro. For flexible molecules like this compound, which possesses a phenothiazine core, MD simulations can provide insights into its dynamic behavior, including how it changes shape over time and how it interacts with its surroundings, such as water researchgate.net. This understanding of conformational flexibility is essential for predicting how this compound might behave in different chemical environments and its potential for various interactions uogqueensmcf.com182.160.97.

Mechanistic Investigations at the Molecular and Subcellular Levels Excluding Clinical Outcomes

Research on Diethazine Interactions with Non-Biological and Model Chemical Systems

The interactions of this compound with non-biological and model chemical systems have been thoroughly explored, highlighting its versatile complexation and redox properties, which are particularly significant in analytical chemistry.

This compound demonstrates a notable ability to form complexes with various metal ions and inorganic substances. It is known to form complexes with metal ions such as uranium(VI) and ruthenium(III) smolecule.comresearchgate.net. These interactions are pivotal for its utility as an indicator in titrimetric analyses, enabling precise measurements in laboratory settings smolecule.com.

Furthermore, phenothiazine (B1677639) derivatives, including this compound, react in acidic media with platinum group metals like palladium(II), ruthenium(III), and platinum(IV), resulting in the formation of colored complexes researchgate.netacs.orgacs.org. This compound also forms colored ion-association compounds with thiocyanate (B1210189) anionic complexes of a diverse range of metals, including cobalt(II), palladium(II), iron(III), bismuth(III), chromium(III), titanium(IV), niobium(V), molybdenum(V), and uranium(VI) researchgate.netsemanticscholar.org. These complexes are typically sparingly soluble in water but can be quantitatively extracted into organic solvents, yielding intensely colored and stable extracts, which form the basis for extractive spectrophotometric determination methods semanticscholar.orgnih.gov.

| Metal Ion/Complex | Resulting Interaction/Application | References |
| :---------------- | :-------------------------------- | :--------- |
| Uranium(VI)       | Complex formation, analytical indicator |[ smolecule.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0x3shm8uQQ5HBNawMBZgzwlUPoGe_SCAQXUsNOU3yoVOJvDc8ElGjRVnFoOHI2AuJF-RgK_Is4f8fqYpCgK3-qKpF8lJiufGYivXsdgSzIAq9JHrH-bPlZiRfBNurO88NycIPIQ%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxGCdBs_0ROAKXr7oYMyF1hOrnNtoI1IvctW-lqxbpJrgzg1Ygl2RQRv4CFPiSj0VBQS9LO-U1Y8CG-ax-Cd62u9LLYnhKFwmOoMeWgoUiyi9XPT0fLZTbACpdYb1g9e_binR-WjGdrF2SdJjwd2eYq5gVEivdOo9JtvuRHDZ5853tvKpiUEyz5jtssO18AoEMXbs4_jsihmXXB1RvVnFazbGhl1GJpPdHBcEpUGG52D4otC0s02kiKF5qUFFxS_2x4_64JK-uIzJo-6yGLVXp7gB5jSY4VKl1WS6AXfCKCr1nO2-)]    |
| Ruthenium(III)    | Forms a red 1:1 complex in acidic conditions, analytical indicator |[ smolecule.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0x3shm8uQQ5HBNawMBZgzwlUPoGe_SCAQXUsNOU3yoVOJvDc8ElGjRVnFoOHI2AuJF-RgK_Is4f8fqYpCgK3-qKpF8lJiufGYivXsdgSzIAq9JHrH-bPlZiRfBNurO88NycIPIQ%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxGCdBs_0ROAKXr7oYMyF1hOrnNtoI1IvctW-lqxbpJrgzg1Ygl2RQRv4CFPiSj0VBQS9LO-U1Y8CG-ax-Cd62u9LLYnhKFwmOoMeWgoUiyi9XPT0fLZTbACpdYb1g9e_binR-WjGdrF2SdJjwd2eYq5gVEivdOo9JtvuRHDZ5853tvKpiUEyz5jtssO18AoEMXbs4_jsihmXXB1RvVnFazbGhl1GJpPdHBcEpUGG52D4otC0s02kiKF5qUFFxS_2x4_64JK-uIzJo-6yGLVXp7gB5jSY4VKl1WS6AXfCKCr1nO2-)]    |
| Palladium(II)     | Formation of colored complexes, analytical determination |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxGCdBs_0ROAKXr7oYMyF1hOrnNtoI1IvctW-lqxbpJrgzg1Ygl2RQRv4CFPiSj0VBQS9LO-U1Y8CG-ax-Cd62u9LLYnhKFwmOoMeWgoUiyi9XPT0fLZTbACpdYb1g9e_binR-WjGdrF2SdJjwd2eYq5gVEivdOo9JtvuRHDZ5853tvKpiUEyz5jtssO18AoEMXbs4_jsihmXXB1RvVnFazbGhl1GJpPdHBcEpUGG52D4otC0s02kiKF5qUFFxS_2x4_64JK-uIzJo-6yGLVXp7gB5jSY4VKl1WS6AXfCKCr1nO2-)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8Wo83AG7ABrd2Jw2d6ENKNDkW-njOp2QVIr8HUNOR27lr7zcfFCc9Gg54ys8PXVMiuMxTs7rQqztQh51mTED4cAPjuJzlihtOUNqyF85qGetYRemtJlz8cXGa2UPB79lYaWo2tP26)]   |
| Platinum(IV)      | Formation of colored complexes, analytical determination |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxGCdBs_0ROAKXr7oYMyF1hOrnNtoI1IvctW-lqxbpJrgzg1Ygl2RQRv4CFPiSj0VBQS9LO-U1Y8CG-ax-Cd62u9LLYnhKFwmOoMeWgoUiyi9XPT0fLZTbACpdYb1g9e_binR-WjGdrF2SdJjwd2eYq5gVEivdOo9JtvuRHDZ5853tvKpiUEyz5jtssO18AoEMXbs4_jsihmXXB1RvVnFazbGhl1GJpPdHBcEpUGG52D4otC0s02kiKF5qUFFxS_2x4_64JK-uIzJo-6yGLVXp7gB5jSY4VKl1WS6AXfCKCr1nO2-)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8AxaF0Hzcwmsj1ni0H0m5LW0T9b71DA7NcQ3eA1kyxLAEMbVPqdUqOjYAl49oHgfUpLJSIdSuaX88auHyhYzWzbEQgd_CclyZuu0sw1UiYDNvvQ4jNQWqKrTYnHQ2Nfqc01bfM8bW)]   |
| Thiocyanate anionic complexes (e.g., Co(II), Fe(III), Ti(IV), U(VI)) | Formation of colored ion-association compounds, extractive spectrophotometry |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxGCdBs_0ROAKXr7oYMyF1hOrnNtoI1IvctW-lqxbpJrgzg1Ygl2RQRv4CFPiSj0VBQS9LO-U1Y8CG-ax-Cd62u9LLYnhKFwmOoMeWgoUiyi9XPT0fLZTbACpdYb1g9e_binR-WjGdrF2SdJjwd2eYq5gVEivdOo9JtvuRHDZ5853tvKpiUEyz5jtssO18AoEMXbs4_jsihmXXB1RvVnFazbGhl1GJpPdHBcEpUGG52D4otC0s02kiKF5qUFFxS_2x4_64JK-uIzJo-6yGLVXp7gB5jSY4VKl1WS6AXfCKCr1nO2-)][ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJfjqT4tA_Dm7lZJ1Lag83VhhZpC84oo4HFrvAxRY59hEJAwoxDaupg8WARq7EamAy9IHNFrzSuLbVWF1vvFYW0CDGnyLt2p5qSEP7lBLKRkIFguBnzbh6iojxldRYZviTQH47kBpQJM1_P4n1CNnl1o71DK32y6d39ZROPZYCIPB08V2WCp6aHQ%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDFyBsV_4iuWT7zmunDyWw0EjjxwPSic8qv6CNn6Lr0BqWX0yhiCMATHatqgObEAGe53zUxWyE0LyBB-MyLmctNCOHfWq53liIjCQaZvgwsJjmFIoVnXoj_amCzrEUGV1k0LaB_WXRLr-b21s%3D)]|

This compound is readily oxidized in acidic environments, a characteristic that underpins its widespread use in various analytical procedures. Its oxidation by a range of oxidants, including potassium dichromate (K2Cr2O7), ammonium (B1175870) metavanadate (NH4VO3), cerium(IV) sulfate (B86663) (Ce(SO4)2), potassium bromate (B103136) (KBrO3), potassium iodate (B108269) (KIO3), potassium periodate (B1199274) (KIO4), sodium nitrite (B80452) (NaNO2), hydrogen peroxide (H2O2), and chloramine (B81541) T, leads to the formation of distinctively colored oxidation products researchgate.netresearchgate.netnuph.edu.ua. This property allows this compound to function as a redox indicator in titrations, exhibiting sharp and reversible color changes at the equivalence point niscpr.res.inpsu.edu.

This compound hydrochloride has been successfully proposed as a redox indicator in the cerimetric titration of various substances, such as iron(II), uranium(IV), molybdenum(V), hydroquinone, and ascorbic acid, in sulfuric, hydrochloric, and acetic acid media smolecule.comniscpr.res.in. The formal redox and transitional potentials of this compound have been reported in these contexts niscpr.res.in. From an electrochemical standpoint, the initial step in the oxidation of phenothiazine derivatives, including this compound, typically occurs at the sulfur atom, forming a radical cation, with a subsequent wave attributed to the transformation of this radical cation into a dication nih.govijpsonline.com. The stability of the this compound cation radical can be influenced by the presence of surfactants and inorganic salts, with certain salts enhancing stability while others decrease it scispace.comresearchgate.net.

| Analyte | Acid Medium | Color Change (Typical) | Stability of End-point Color | References |
| :------ | :---------- | :--------------------- | :--------------------------- | :--------- |
| Iron(II) | Sulfuric, Hydrochloric, Acetic | Light yellow to orange-red | Varies with acid (e.g., 5-6 min in H2SO4) |[ niscpr.res.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjbVfqPI5ftYvgYsvQYilDxLi15_GybTrlHftQxcaKvLS4Vf-i_IKk6keaLGGbTDkjuahvvqEkZk72iOdQW4-AILVaiiVm3qbvLzK9PO7OqfUlZKReldbjojkHzg0MQhmHBe0LS55gec49cCTt_rLes3EvfV2XrB5ZkH5kD-5aM96GlBZuQsBFlh0JODRwhvgs4g%3D%3D)]        |
| Uranium(IV) | Sulfuric, Hydrochloric, Acetic | Light yellow to orange-red | Varies with acid |[ niscpr.res.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjbVfqPI5ftYvgYsvQYilDxLi15_GybTrlHftQxcaKvLS4Vf-i_IKk6keaLGGbTDkjuahvvqEkZk72iOdQW4-AILVaiiVm3qbvLzK9PO7OqfUlZKReldbjojkHzg0MQhmHBe0LS55gec49cCTt_rLes3EvfV2XrB5ZkH5kD-5aM96GlBZuQsBFlh0JODRwhvgs4g%3D%3D)]        |
| Molybdenum(V) | Sulfuric, Hydrochloric, Acetic | Light yellow to orange-red | Varies with acid |[ niscpr.res.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjbVfqPI5ftYvgYsvQYilDxLi15_GybTrlHftQxcaKvLS4Vf-i_IKk6keaLGGbTDkjuahvvqEkZk72iOdQW4-AILVaiiVm3qbvLzK9PO7OqfUlZKReldbjojkHzg0MQhmHBe0LS55gec49cCTt_rLes3EvfV2XrB5ZkH5kD-5aM96GlBZuQsBFlh0JODRwhvgs4g%3D%3D)]        |
| Hydroquinone | Sulfuric, Hydrochloric, Acetic | Light yellow to orange-red | Varies with acid (e.g., 25-30 min in acetic acid) |[ niscpr.res.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjbVfqPI5ftYvgYsvQYilDxLi15_GybTrlHftQxcaKvLS4Vf-i_IKk6keaLGGbTDkjuahvvqEkZk72iOdQW4-AILVaiiVm3qbvLzK9PO7OqfUlZKReldbjojkHzg0MQhmHBe0LS55gec49cCTt_rLes3EvfV2XrB5ZkH5kD-5aM96GlBZuQsBFlh0JODRwhvgs4g%3D%3D)][ psu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEY5iW3GnFfk3-yT6-dAEV2jnpSZS7hQWU76xpNqg_7Z1G6BOGoKiSweVgHq5qmOCcMUNiZsKCvY0YgKbGi5ZpTuZU4kKW3H_Ri1wvqBnAB8SdfAH3fiMqK6FIjmhHbcPXylnnE93oqRPVO2IGf_EPrwn5HwklyaJ5rxEtB4Vjd6Tk4DVcsHY5s_W_XkbxF3noD1rfme1uzCQSK2282hWVfLq4%3D)]    |
| Ascorbic Acid | Sulfuric, Hydrochloric, Acetic | Colorless to pink | Varies with acid (e.g., ~0.5 h in HCl) |[ niscpr.res.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjbVfqPI5ftYvgYsvQYilDxLi15_GybTrlHftQxcaKvLS4Vf-i_IKk6keaLGGbTDkjuahvvqEkZk72iOdQW4-AILVaiiVm3qbvLzK9PO7OqfUlZKReldbjojkHzg0MQhmHBe0LS55gec49cCTt_rLes3EvfV2XrB5ZkH5kD-5aM96GlBZuQsBFlh0JODRwhvgs4g%3D%3D)][ psu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEY5iW3GnFfk3-yT6-dAEV2jnpSZS7hQWU76xpNqg_7Z1G6BOGoKiSweVgHq5qmOCcMUNiZsKCvY0YgKbGi5ZpTuZU4kKW3H_Ri1wvqBnAB8SdfAH3fiMqK6FIjmhHbcPXylnnE93oqRPVO2IGf_EPrwn5HwklyaJ5rxEtB4Vjd6Tk4DVcsHY5s_W_XkbxF3noD1rfme1uzCQSK2282hWVfLq4%3D)]    |

Molecular Modeling and Docking Studies of this compound (Theoretical Binding Interactions)

Molecular modeling and docking studies are indispensable tools for elucidating the theoretical binding interactions of this compound at a fundamental molecular level. These computational chemistry techniques are employed to predict and determine the geometry, conformation, and electronic properties of molecules, which are crucial for understanding their behavior in various systems wdh.ac.id.

This compound, as a phenothiazine derivative, has been incorporated into quantitative structure-activity relationship (QSAR) studies ubbcluj.ro. In such investigations, a "hypermolecule" is constructed by superimposing a set of molecules, enabling the modeling of physicochemical properties such as the octanol-water partition coefficient (logP) and lethal dose 50 (LD50) based on their structural features ubbcluj.ro. These computational approaches aim to predict the activity of compounds and identify structural elements that could enhance specific biological interactions ubbcluj.ro.

Furthermore, molecular models have been utilized to explore conformational similarities between phenothiazine drugs, including this compound, and neurotransmitters like dopamine (B1211576) pnas.org. These investigations suggest that the ability of phenothiazine drugs to mimic a dopamine-like conformation may correlate with their observed biological activities pnas.org. Software tools are routinely employed to perform docking simulations and other computational studies to analyze the theoretical binding interactions of this compound and its derivatives researchgate.net.

In Vitro Studies of this compound in Biological Model Systems (Focused on Molecular Events, Not Effects)

In vitro studies on this compound in biological model systems are designed to uncover the molecular events and interactions that occur, rather than focusing on their ultimate physiological effects. These investigations provide fundamental insights into the compound's behavior at a cellular and biochemical level.

One area of research has examined the antimycobacterial activity of phenothiazine derivatives, including this compound, in in vitro settings. Studies have demonstrated that this compound can inhibit the growth of various Mycobacterium species, including Mycobacterium tuberculosis, M. bovis, and M. butyricum, at specific minimum inhibitory concentrations (MICs) researchgate.net. For instance, this compound exhibited an MIC of 20 micrograms/ml against M. tuberculosis researchgate.net.

Electrochemical methods, particularly voltammetry techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been extensively applied to investigate the electrochemical behavior and reaction mechanisms of psychotropic drugs, including this compound, in biological model systems nih.govresearchgate.netdeepdyve.comcuni.cz. These techniques enable the study of oxidation and reduction processes of this compound at electrode surfaces, providing information on its redox characteristics in environments mimicking biological fluids nih.gov. For example, tranquilizers like promethazine (B1679618) and this compound have been shown to adsorb onto and extract into wax-impregnated graphite (B72142) electrodes, a process that can serve as a preconcentration step to improve detection limits in analytical procedures researchgate.net. Cyclic voltammetry has also been employed as a detection technique in liquid chromatography for phenothiazine derivatives such as this compound cuni.cz.

Furthermore, the localization of this compound within micelles of surfactants in aqueous media has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netresearchgate.net. These studies have indicated that this compound, along with phenothiazine, tends to localize near the surface of both cationic (e.g., Septonex) and anionic (e.g., sodium dodecyl sulfate) surfactant micelles researchgate.netresearchgate.net. This molecular event of localization can influence the compound's interactions with other biological components.

This compound has also been studied for its ability to inhibit quorum sensing (QS) in bacterial model systems. In experiments utilizing Chromobacterium violaceum 026, a sensor strain that detects short carbon chain N-acyl homoserine lactones (AHLs) by producing a purple pigment, this compound demonstrated moderate activity as a QS inhibitor benthamdirect.com. This suggests an interaction with the bacterial signaling pathways at a molecular level benthamdirect.com.

Structure Activity Relationship Sar Research and Design Principles

Theoretical Frameworks and Methodologies in Diethazine SAR Analysis

The analysis of this compound's SAR is built upon established principles that connect a molecule's physical and chemical properties to its biological effects. The tricyclic phenothiazine (B1677639) core, the nature of the substituent at position 2, and the composition of the aminoalkyl side chain at position N-10 are critical areas of investigation. slideshare.netcutm.ac.in A foundational concept is that the side chain's conformation allows the molecule to mimic the structure of dopamine (B1211576), enabling it to interact with dopamine receptors. slideshare.netnih.gov Van der Waals forces between the side chain and substituents on the phenothiazine ring are thought to promote this active conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational methodology used to mathematically correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.orgnih.gov For phenothiazine scaffolds like this compound, QSAR models are developed to predict the activity of novel analogues, thereby streamlining the design process and prioritizing compounds for synthesis. jocpr.comresearchgate.net

These models are constructed by developing a mathematical equation that relates one or more calculated molecular properties (descriptors) to a measured biological activity. wikipedia.org A typical QSAR model takes the form:

Activity = f (molecular descriptors) + error wikipedia.org

For a series of eighteen phenothiazine derivatives studied for Multi-Drug Resistance (MDR) modulation, a multiple linear regression (MLR) procedure was used to create a QSAR model. The resulting equation highlighted the contribution of several descriptors to the activity. researchgate.net The quality and predictive power of such models are assessed using statistical metrics like the correlation coefficient (r), Fischer's F-test value, and cross-validation techniques such as the leave-one-out (LOO) method. researchgate.net

Table 1: Example of a QSAR Model for Phenothiazine Derivatives

This table outlines the statistical parameters of a QSAR model developed for a series of 18 phenothiazine molecules, demonstrating the model's statistical significance and predictive capability. researchgate.net

ParameterDescriptionValue
nNumber of compounds in the study18
rCorrelation coefficient0.971
sStandard deviation of the regression0.1
FFischer's F-test value29.900
QCross-validation correlation coefficient9.71

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. jocpr.com In the context of this compound and related phenothiazines, these descriptors are the "predictor" variables in a QSAR model and are crucial for understanding which molecular features drive biological activity. wikipedia.orgresearchgate.net Key categories of descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule. An important example is E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital), which relates to the molecule's ability to accept electrons. researchgate.net

Lipophilic Descriptors: These relate to a compound's hydrophobicity, which affects its ability to cross cell membranes. The most common descriptor is LogP , the logarithm of the partition coefficient between octanol (B41247) and water. researchgate.net A negative coefficient for LogP in a QSAR equation suggests that increasing lipophilicity may decrease the specific activity being modeled. researchgate.net

Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include Molar Refractivity (MR) , Molecular Volume (MV) , and Molecular Weight (MW) . researchgate.net

Other Descriptors: Hydration Energy (HE) is another descriptor used to quantify the energy released upon hydration of the molecule. researchgate.net

The selection and correlation of these descriptors with biological data allow researchers to deduce that features like electron-withdrawing substituents at the 2-position and a three-carbon chain at the N-10 position are critical for certain neuroleptic activities. slideshare.net

Table 2: Key Molecular Descriptors in Phenothiazine QSAR Studies

This table details common molecular descriptors used in QSAR models for phenothiazine scaffolds and the molecular properties they represent. researchgate.net

DescriptorAbbreviationProperty Represented
Energy of Lowest Unoccupied Molecular OrbitalE_LUMOElectron affinity / Electrophilicity
Octanol/Water Partition CoefficientLogPLipophilicity / Hydrophobicity
Hydration EnergyHEInteraction with water
Molar RefractivityMRMolecular volume and polarizability (Steric)
Molecular VolumeMVMolecular size (Steric)
Molecular WeightMWMolecular size (Steric)

Computational Approaches to this compound Analogue Design and SAR Prediction

Computational, or in silico, methods are integral to modern medicinal chemistry for designing novel this compound analogues and predicting their activity before synthesis. nih.gov These ligand-based drug design (LBDD) approaches use the known SAR of existing active molecules to guide the creation of new ones. nih.gov

One primary technique is pharmacophore modeling . A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By creating a pharmacophore model based on this compound and other active phenothiazines, chemists can virtually screen large libraries of compounds to identify new molecules that fit the model. nih.gov

Molecular docking is another powerful computational tool. In this approach, the 3D structure of a biological target (like a receptor) is used. Computer algorithms then "dock" potential ligands, such as this compound analogues, into the target's binding site to predict the binding affinity and orientation. mdpi.com This helps in understanding how modifications to the this compound scaffold might enhance or diminish its interaction with a specific biological target. For instance, docking studies on phenothiazine-1,2,3 triazole hybrids helped to support apoptosis induction effects by showing a possible binding to the cavity of tubulin. mdpi.com

These computational strategies, often combined with machine learning, accelerate the drug discovery process by refining and prioritizing candidate molecules, thus reducing the number of compounds that need to be synthesized and tested experimentally. nih.govplos.org

Design and Synthesis of this compound Analogues for Fundamental SAR Probing (Non-Clinical Focus)

The rational design and synthesis of novel analogues are essential for testing hypotheses generated from SAR and computational studies. nih.gov This work is often focused on fundamental research to probe the SAR of the core scaffold rather than immediate clinical application. mdpi.commdpi.com

A common strategy involves systematic structural modifications to the parent molecule. For the phenothiazine scaffold, this includes:

Introducing various substituents at different positions on the aromatic rings. nih.gov

Altering the length and branching of the N-10 side chain. slideshare.netcutm.ac.in

Replacing the benzene (B151609) rings with nitrogen-containing heterocycles, creating azaphenothiazines. nih.gov

For example, a series of novel tetracyclic pyridoquinothiazinium derivatives, which are structural analogues of phenothiazines, were synthesized to probe their properties. nih.gov The synthesis was achieved by reacting 1-methyl-3-benozoylthio-4-(butylthio)quinolinium chloride with various substituted 3-aminopyridines. nih.gov The resulting analogues, with substituents like chloro, bromo, fluoro, and methoxy (B1213986) groups on the pyridine (B92270) ring, allowed researchers to study how these modifications affected the molecule's properties. nih.gov X-ray analysis of these synthesized compounds revealed how substituents could alter the geometry of the tetracyclic system, causing it to be either flat or bent, a feature that can significantly impact biological interactions. nih.gov Such synthetic campaigns provide tangible data to validate or refine computational models and deepen the understanding of the scaffold's SAR. mdpi.com

Advanced Analytical Research Methodologies for Diethazine

Development and Optimization of Chromatographic Methods for Diethazine in Research Matrices

The development of a robust chromatographic method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties, such as its structure, solubility, and pKa. This foundational knowledge guides the initial selection of the chromatographic mode, stationary phase (column), mobile phase, and detector. researchgate.net For a compound like this compound, a phenothiazine (B1677639) derivative, reversed-phase high-performance liquid chromatography (HPLC) is often a primary choice due to its versatility in analyzing moderately polar compounds.

Method optimization is an iterative process aimed at achieving the desired analytical goals, which include high resolution, selectivity, sensitivity, and a reasonable analysis time. Key parameters that are adjusted during optimization include the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the column temperature, and the flow rate. The goal is to fine-tune these conditions to ensure that this compound and its related compounds are well-separated from each other and from any interfering components in the research matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds in research, offering high resolution and sensitivity for both qualitative and quantitative purposes. biomedpharmajournal.org In the context of this compound research, HPLC is invaluable for separating the parent drug from its metabolites in biological fluids or in vitro test systems. nih.gov

A typical research application would employ a reversed-phase HPLC method. The stationary phase is often a C18 column, which is suitable for hydrophobic compounds like this compound. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.net The buffer's pH is a critical parameter that must be optimized to ensure consistent retention and peak shape, especially for ionizable compounds. Detection is commonly achieved using a UV-Vis detector, as phenothiazine structures typically exhibit strong absorbance in the ultraviolet range. The development of such methods allows researchers to accurately quantify this compound concentrations, which is essential for pharmacokinetic and metabolic studies. njlabs.com

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose in this compound Analysis
Column (Stationary Phase)Reversed-Phase C18, 5 µm particle sizeProvides effective separation of the relatively non-polar this compound from more polar metabolites.
Mobile PhaseAcetonitrile and Phosphate Buffer (pH adjusted)The organic solvent/buffer ratio is optimized to control the retention time and achieve separation. pH control is critical for consistent ionization and peak shape.
Elution ModeIsocratic or GradientIsocratic elution is simpler, while gradient elution is used for complex samples containing metabolites with a wide range of polarities.
DetectorUV-Vis DetectorQuantifies this compound based on its absorbance of ultraviolet light at a specific wavelength.
Column Temperature25-40 °CMaintained to ensure reproducible retention times and improve peak shape.

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. shimadzu.com When coupled with a mass spectrometer (MS), it becomes an exceptionally specific and sensitive analytical tool, GC-MS, which is considered a gold standard for the identification and quantification of trace-level organic molecules. shimadzu.comacs.org The GC separates individual components from a mixture, and the MS provides detailed mass spectral data that can confirm the identity of each component. mdpi.com

For the analysis of this compound, which is a semi-volatile compound, GC-MS can be a suitable method. The process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. As each compound elutes, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. mdpi.com This makes GC-MS a powerful tool in forensic and metabolic research for identifying this compound and its metabolites in complex samples. shimadzu.com

Table 2: Representative GC-MS Parameters for this compound Analysis

ParameterTypical ConditionPurpose in this compound Analysis
GC ColumnCapillary column (e.g., 5% Phenyl Polysiloxane)Separates this compound from other volatile and semi-volatile compounds in the sample matrix. shsu.edu
Carrier GasHelium or HydrogenTransports the vaporized sample through the column.
Injection ModeSplit/SplitlessAllows for the introduction of a small, precise amount of sample onto the column.
Ionization SourceElectron Ionization (EI)Fragments the this compound molecule in a reproducible pattern, creating a characteristic mass spectrum for identification.
Mass AnalyzerQuadrupoleSeparates the fragment ions based on their mass-to-charge ratio (m/z).

Advanced Mass Spectrometric Techniques for this compound and Metabolite Characterization in Research Samples

Mass spectrometry (MS) is an indispensable technology for the structural elucidation and quantification of drug metabolites. scripps.edunih.gov Its high sensitivity and specificity allow for the detailed characterization of biotransformation products of this compound even when present at very low concentrations in complex biological matrices. scripps.edu Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), provide a wealth of structural information. biomedres.us

In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of a potential this compound metabolite) is selected by the first mass analyzer. This ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed by a second mass analyzer. nih.gov The fragmentation pattern provides crucial information about the molecule's structure, enabling researchers to pinpoint the site of metabolic modification (e.g., hydroxylation, N-dealkylation). This ability to generate detailed structural data is fundamental to understanding the metabolic pathways of this compound. scripps.edu

High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in analytical chemistry, offering the ability to measure the mass of a molecule with extremely high accuracy. measurlabs.com This capability is particularly valuable for identifying unknown metabolites in in vitro research systems, such as liver microsome incubations. nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS provides an exact mass, often to within a few parts per million (ppm). nih.gov

This high mass accuracy allows for the determination of the elemental formula of a potential this compound metabolite. nih.gov By comparing the experimentally measured exact mass to the theoretical masses of possible metabolic products, researchers can significantly narrow down the potential identities of unknown compounds. researchgate.net HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can distinguish between molecules that have the same nominal mass but different elemental compositions (isobars), providing a much higher degree of confidence in metabolite identification. nih.govnih.gov This makes HRMS an essential tool for building a comprehensive metabolic profile of this compound in preclinical research. nih.gov

Spectrofluorimetric and Other Optical Methods for this compound Quantification in Research Studies

Spectrofluorimetry is an optical technique known for its high sensitivity and selectivity, making it suitable for the quantification of fluorescent compounds or those that can be converted into fluorescent derivatives. nih.gov A spectrofluorimetric method has been developed for the determination of this compound based on the formation of a red fluorescent product with Gold (III). nih.gov

This method provides a simple and accurate way to quantify this compound in research preparations. The reaction between this compound and Au(III) yields a product that can be measured fluorimetrically. A linear relationship between fluorescence intensity and concentration has been established over a range of 0.05-100 ppm for this compound, demonstrating the method's utility for quantitative analysis. nih.gov Such optical methods can be advantageous due to their relative simplicity and low cost compared to hyphenated chromatographic techniques.

Table 3: Spectrofluorimetric Method Parameters for this compound Quantification

ParameterCondition/ValueReference
PrincipleFormation of a red fluorescent product with Au(III). nih.gov
Linear Range0.05-100 ppm nih.gov
ApplicationQuantitative determination of this compound in pure form or pharmaceuticals. nih.gov

Pre Clinical Biotransformation and Metabolic Pathway Research Non Human Specific

Identification of Metabolic Pathways of Diethazine in In Vitro Systems and Animal Models

No dedicated studies were identified that specifically delineate the metabolic pathways of this compound in commonly used in vitro systems, such as liver microsomes or S9 fractions from various animal models (e.g., rats, dogs, mice). Similarly, there is a lack of published research on the in vivo metabolism of this compound in these animal models, which would typically involve the analysis of urine, feces, and bile to identify metabolic products.

For the broader class of phenothiazines, metabolic transformations are known to occur primarily through two main pathways:

Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine (B1677639) ring structure.

N-dealkylation: The removal of alkyl groups from the side chain nitrogen atom.

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic rings.

Without specific studies on this compound, it is not possible to confirm if it undergoes these same transformations or to what extent.

Enzymatic Studies of this compound Biotransformation in Model Systems

There is no specific information available regarding the enzymes responsible for the biotransformation of this compound. For other phenothiazines, cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily found in the liver, are the main catalysts for their metabolism. Specific isoforms often implicated in phenothiazine metabolism include CYP1A2, CYP3A4, CYP2D6, and CYP2C19. However, without enzymatic studies using this compound as a substrate, the specific CYP isoforms involved in its metabolism remain unknown.

Research on Metabolite Profiling and Identification in Non-Human Biological Matrices

A detailed metabolite profile of this compound in non-human biological matrices (e.g., plasma, urine, liver homogenates from preclinical species) has not been published. Techniques such as mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), are standard for identifying and quantifying drug metabolites. While these methods have been applied to other phenothiazines, no such data is publicly available for this compound. Therefore, a data table of identified metabolites, their structures, and the biological matrices in which they were found cannot be generated.

Environmental and Green Chemistry Aspects in Diethazine Research

Research on Diethazine Degradation Pathways in Environmental Models

Direct research on the environmental degradation pathways of this compound is limited. However, studies on the environmental fate of other structurally similar phenothiazine (B1677639) drugs provide insights into its likely behavior in various environmental compartments. Phenothiazines, as a class of compounds, are known to be persistent in the environment and can undergo various transformation processes.

Research indicates that many phenothiazine derivatives are not readily biodegradable. For instance, studies on trifluoromethylated phenothiazines, such as fluphenazine (B1673473) and triflupromazine, have shown that they are not easily broken down by microorganisms in standard tests. nih.gov Similarly, the widely used phenothiazine drug, chlorpromazine, has also been classified as not biodegradable in several biodegradation assays. dntb.gov.ua This suggests that this compound may also exhibit persistence against microbial degradation in soil and aquatic environments.

Photodegradation, or the breakdown of compounds by light, appears to be a more significant degradation pathway for phenothiazines. nih.govresearchgate.net When exposed to sunlight in aqueous solutions, phenothiazine compounds can undergo transformations. The primary photodegradation reactions observed for phenothiazines include oxidation of the sulfur atom to form sulfoxides, and oxidation of the nitrogen atoms. nih.gov For halogenated phenothiazines, such as 2-chlorophenothiazine, photodechlorination, where the chlorine atom is replaced, has also been observed. orientjchem.orgtandfonline.com While this compound is not chlorinated, the susceptibility of the phenothiazine core to photo-oxidation suggests this is a probable environmental fate.

Furthermore, the reaction of phenothiazines with disinfectants during water treatment processes represents another potential transformation pathway. Research on the reaction of the parent compound, 10H-phenothiazine, with hypochlorite (B82951) (chlorine) has shown that it undergoes rapid oxidation to form dioxides, followed by chloro-substitution on the aromatic rings. jmedchem.com This indicates that this compound could be transformed during wastewater treatment, leading to the formation of various chlorinated and oxidized byproducts.

The following table summarizes the findings on the degradation of phenothiazine compounds related to this compound.

Compound ClassDegradation PathwayKey FindingsPotential Relevance for this compound
Trifluoromethylated Phenothiazines (e.g., Fluphenazine, Triflupromazine) Biodegradation, PhotodegradationNot readily biodegradable. Photolytic transformation is a more significant pathway, leading to sulfoxidation and N-oxidation. nih.govThis compound is likely to be resistant to biodegradation and susceptible to photodegradation.
Chlorinated Phenothiazines (e.g., Chlorpromazine) Biodegradation, PhotodegradationClassified as not biodegradable. Undergoes photodegradation, with almost complete elimination after 4 hours of irradiation with a xenon arc lamp. dntb.gov.ua A total of 61 abiotic and biotic transformation products were identified. dntb.gov.uaSuggests a complex array of transformation products for this compound under environmental conditions.
10H-Phenothiazine Reaction with ChlorineRapid oxidation to form dioxides, followed by chloro-substitution in the presence of hypochlorite. jmedchem.comThis compound may react with disinfectants in water treatment facilities, forming new byproducts.

Sustainable Synthesis Approaches for this compound and Related Phenothiazines

The development of green and sustainable synthesis methods for pharmaceuticals is a key goal of modern chemistry, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. While specific green synthesis protocols for this compound are not extensively documented, research into sustainable methods for the synthesis of the core phenothiazine structure and its derivatives highlights several promising approaches.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green chemistry tool for the synthesis of phenothiazines. This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. nih.govorientjchem.orgresearchgate.net For the synthesis of the phenothiazine core, microwave-assisted thionation of diphenylamines has been shown to be effective, even for sterically hindered molecules that are challenging to synthesize using conventional heating. tandfonline.com This method can be performed in "dry media" on a solid support like alumina (B75360) or even without a solvent, further enhancing its green credentials by reducing solvent waste. tandfonline.com

Ultrasound-Assisted Synthesis is another energy-efficient technique that has been successfully applied to the synthesis of phenothiazine derivatives. Sonication, the use of ultrasound energy, can enhance reaction rates and yields. researchgate.netnih.govnih.gov For example, the condensation reactions to form N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides showed improved rates and yields when carried out under ultrasonic irradiation compared to classical methods. researchgate.net This approach often allows for milder reaction conditions and can reduce the need for harsh reagents.

Flow Chemistry offers a sustainable and efficient alternative for the synthesis of phenothiazine-derived active pharmaceutical ingredients (APIs). researchgate.netresearchgate.netx-mol.com In a continuous-flow system, reagents are pumped through a reactor where the reaction occurs. This method allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A proof-of-principle study demonstrated a telescoped flow synthesis for the derivatization of the phenothiazine core, achieving high conversion in a short residence time. researchgate.net

Other green approaches for the synthesis of phenothiazines include the use of metal-free reaction conditions and the development of one-pot, multi-component reactions that increase efficiency and reduce waste. rsc.org For instance, an iodine-containing reagent has been used to promote a three-component synthesis of phenothiazines from simple and readily available starting materials under aerobic conditions. rsc.org

The table below provides a comparison of sustainable synthesis methods applicable to phenothiazines.

Synthesis MethodKey PrinciplesAdvantages for Phenothiazine Synthesis
Microwave-Assisted Synthesis Rapid and uniform heating using microwave irradiation. jmedchem.comShorter reaction times, improved yields, can be performed under solvent-free conditions. nih.govtandfonline.comjmedchem.com
Ultrasound-Assisted Synthesis Use of ultrasonic energy to accelerate reactions. researchgate.netImproved reaction rates and yields, often milder reaction conditions. researchgate.net
Flow Chemistry Continuous reaction in a flow-through reactor. researchgate.netPrecise control, enhanced safety, high yields, and efficient scalability. researchgate.netresearchgate.net
Metal-Free, Multi-Component Reactions Combining multiple starting materials in a single step without metal catalysts. rsc.orgUse of simple and available starting materials, satisfactory yields, and metal-free conditions. rsc.org

Q & A

Q. How should researchers design a double-blind study to evaluate Diethazine's pharmacological efficacy while controlling for confounding variables?

Methodological Answer: A robust study design requires:

  • Randomization : Assign participants to treatment/control groups using stratified randomization to balance covariates like age, sex, and comorbidities .
  • Blinding : Implement triple blinding (participants, investigators, and statisticians) to minimize bias. Use placebo controls matched in appearance and administration route .
  • Confounder Adjustment : Predefine covariates (e.g., metabolic status, concomitant medications) and apply regression models (e.g., ANCOVA) during analysis .
  • Power Analysis : Calculate sample size using pilot data on this compound’s effect size (e.g., Cohen’s d) to ensure statistical power ≥80% .

Basic Research Question

Q. What systematic review frameworks are optimal for synthesizing preclinical data on this compound’s neuroprotective mechanisms?

Methodological Answer:

  • PICO Framework : Structure the review around Population (e.g., animal models of neurodegeneration), Intervention (this compound dosage/administration), Comparison (vehicle/standard therapy), and Outcomes (biomarkers like tau protein reduction) .
  • Risk of Bias Assessment : Use SYRCLE’s RoB tool for preclinical studies to evaluate sequence generation, allocation concealment, and blinding .
  • Meta-Analysis : Apply random-effects models to account for heterogeneity across studies. Report I² statistics to quantify inconsistency .

Advanced Research Question

Q. How can contradictory findings about this compound’s pharmacokinetic properties in human vs. rodent models be resolved?

Methodological Answer:

  • Species-Specific Analysis : Compare cytochrome P450 isoform expression (e.g., CYP2D6 in humans vs. CYP2C11 in rats) to identify metabolic discrepancies .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate interspecies differences in absorption/distribution .
  • Dose Equivalency : Apply body surface area normalization or allometric scaling to reconcile dosage disparities .
  • Contradiction Mapping : Classify contradictions as methodological (e.g., assay sensitivity) or biological (e.g., protein binding variations) using dialectical frameworks .

Advanced Research Question

Q. What statistical methods are appropriate for analyzing time-dependent synergistic effects of this compound with adjuvant therapies?

Methodological Answer:

  • Longitudinal Mixed Models : Use linear mixed-effects models with time-interaction terms to assess synergy over intervals (e.g., weekly measurements) .
  • Response Surface Methodology : Apply factorial designs to quantify interaction effects between this compound and adjuvants (e.g., Loewe additivity or Bliss independence) .
  • Survival Analysis : For time-to-event outcomes (e.g., symptom remission), employ Cox proportional hazards models with frailty terms for clustering .

Basic Research Question

Q. How can researchers ensure reproducibility when characterizing this compound’s purity and stability in vitro?

Methodological Answer:

  • Analytical Validation : Use HPLC-UV/MS with certified reference standards (e.g., USP this compound) and report retention time, peak area, and limit of detection .
  • Stability Protocols : Follow ICH guidelines (Q1A) for stress testing (heat, light, humidity) and quantify degradation products via accelerated stability studies .
  • Interlab Calibration : Share raw chromatograms and calibration curves in supplementary materials to enable cross-validation .

Advanced Research Question

Q. What mechanistic study designs are recommended to elucidate this compound’s off-target effects in multi-organ systems?

Methodological Answer:

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in non-target tissues (e.g., liver/kidney) .
  • CRISPR Screening : Perform genome-wide knockout screens in cell lines to pinpoint synthetic lethal interactions with this compound .
  • Organ-on-a-Chip : Use microphysiological systems to model inter-tissue crosstalk and detect emergent toxicity .

Basic Research Question

Q. How should ethical considerations shape participant selection in early-phase this compound trials?

Methodological Answer:

  • Inclusion Criteria : Prioritize patients with refractory conditions and no alternative therapies, ensuring informed consent documents outline risks/benefits .
  • Vulnerable Populations : Exclude pregnant individuals or minors unless the trial targets pediatric-specific indications, with oversight from ethics boards .
  • Data Monitoring : Establish an independent DSMB to review adverse events and efficacy endpoints at interim stages .

Advanced Research Question

Q. What computational strategies can prioritize this compound analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Screen virtual libraries (e.g., ZINC15) against this compound’s target (e.g., NMDA receptor) using AutoDock Vina and rank compounds by binding affinity .
  • QSAR Modeling : Train random forest or neural network models on existing bioactivity data to predict IC₅₀ values for novel analogues .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., tertiary amine, aromatic rings) through 3D alignment of active/inactive compounds .

Basic Research Question

Q. How can researchers mitigate publication bias when synthesizing this compound’s clinical trial data?

Methodological Answer:

  • Grey Literature Search : Include conference abstracts, clinical trial registries (ClinicalTrials.gov ), and dissertations to locate unpublished studies .
  • Funnel Plots : Visually assess asymmetry in meta-analyses and apply trim-and-fill methods to estimate missing studies .
  • PROSPERO Registration : Preregister the review protocol to commit to transparent inclusion/exclusion criteria .

Advanced Research Question

Q. What longitudinal study designs are optimal for assessing this compound’s chronic toxicity in aging populations?

Methodological Answer:

  • Cohort Tracking : Follow participants for ≥5 years with biannual biomarker assessments (e.g., serum creatinine, liver enzymes) .
  • Nested Case-Control : Within the cohort, subset individuals with emerging toxicity signals for targeted metabolomic profiling .
  • Multi-Omics Integration : Corlate toxicity endpoints with epigenetic clocks (e.g., DNA methylation age) to identify accelerated aging phenotypes .

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Feasible Synthetic Routes

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Diethazine
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Reactant of Route 2
Diethazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.